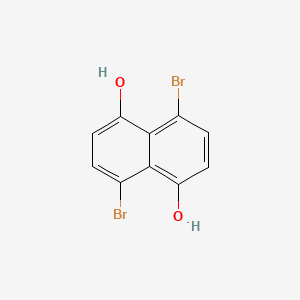
4,8-Dibromonaphthalene-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dibromonaphthalene-1,5-diol is an organic compound with the molecular formula C₁₀H₆Br₂O₂ and a molecular weight of 317.96 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two bromine atoms and two hydroxyl groups attached to the naphthalene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromonaphthalene-1,5-diol typically involves the bromination of naphthalene derivatives. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromonaphthalene-1,5-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the hydroxyl groups.
Major Products Formed
The major products formed from these reactions include substituted naphthalene derivatives, quinones, and reduced naphthalene compounds. These products have various applications in organic synthesis and material science.
Scientific Research Applications
4,8-Dibromonaphthalene-1,5-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dibromonaphthalene-1,5-diol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include oxidative and reductive processes, as well as nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,5-Dibromonaphthalene-2,6-diol: This compound has similar bromine and hydroxyl substitutions but at different positions on the naphthalene ring.
1,4-Dibromonaphthalene: Lacks hydroxyl groups but has bromine atoms at different positions.
Uniqueness
4,8-Dibromonaphthalene-1,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H6Br2O2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
4,8-dibromonaphthalene-1,5-diol |
InChI |
InChI=1S/C10H6Br2O2/c11-5-1-3-7(13)10-6(12)2-4-8(14)9(5)10/h1-4,13-14H |
InChI Key |
KMELEVIXNMKQEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















